1-(4-Chlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(4-Chlorobenzoyl)indoline-2-carboxamide is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This binding disrupts the normal function of the transporter, leading to a decrease in the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the lipid transport pathways within Mycobacterium tuberculosis . MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting MmpL3, this compound disrupts the formation of the cell wall, leading to impaired growth and survival of the bacteria .
Pharmacokinetics
Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties, including good brain penetration . This suggests that this compound may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of MmpL3, the compound impairs the formation of the mycobacterial cell wall, leading to decreased bacterial growth .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzoyl)indoline-2-carboxamide, like other indole derivatives, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The presence of the carboxamide moiety in indole derivatives is responsible for these interactions .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2-carboxylic acid and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The indoline-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated intermediate is then reacted with 4-chlorobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoline-2-carboxamides.
Scientific Research Applications
1-(4-Chlorobenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its COX inhibitory activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for antiviral activity.
Uniqueness
1-(4-Chlorobenzoyl)indoline-2-carboxamide stands out due to its unique combination of a 4-chlorobenzoyl group and an indoline-2-carboxamide moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-10(6-8-12)16(21)19-13-4-2-1-3-11(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJEJVCLZHLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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